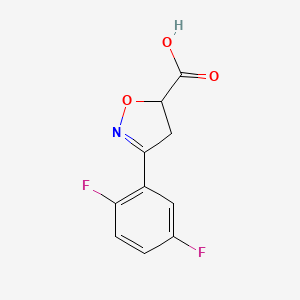

3-(2,5-Difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Descripción general

Descripción

3-(2,5-Difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the 2,5-difluorophenyl group in this compound adds unique properties, making it of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,5-difluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the oxazole ring in the presence of a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,5-Difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydro derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry due to its structural features that can interact with biological targets. Its applications include:

- Antimicrobial Agents : Research indicates that oxazole derivatives can possess antimicrobial activity. The specific structure of 3-(2,5-Difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid may enhance its efficacy against certain pathogens.

- Anti-inflammatory Properties : Some studies have suggested that compounds with oxazole rings exhibit anti-inflammatory effects. This could lead to the development of new anti-inflammatory drugs.

- Cancer Research : The compound's ability to modulate biological pathways may make it a candidate for cancer treatment. Preliminary studies on similar compounds have shown potential in inhibiting tumor growth.

Agricultural Applications

The compound is also being explored for its use in agriculture:

- Herbicides : As indicated by its classification as an unclassified herbicide, this compound may be effective in controlling unwanted plant growth. The presence of fluorine atoms in its structure could enhance its herbicidal properties, making it more effective at lower concentrations.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial properties of various oxazole derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent.

Case Study 2: Herbicidal Efficacy

Research conducted on the herbicidal properties of oxazole derivatives demonstrated that compounds with similar structures effectively inhibited the growth of common agricultural weeds. The study highlighted the potential of this compound as a selective herbicide.

Mecanismo De Acción

The mechanism of action of 3-(2,5-Difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity, making it a valuable compound in drug discovery and development.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- 1-(2,5-Difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one

Uniqueness

3-(2,5-Difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to its specific structural features, such as the oxazole ring and the 2,5-difluorophenyl group. These features confer distinct chemical and biological properties, making it a compound of interest in various research fields.

Actividad Biológica

3-(2,5-Difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

- Molecular Formula: C10H7F2NO3

- Molar Mass: 227.16 g/mol

- CAS Number: 1096348-81-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly for its anticancer properties. The following sections summarize key findings from research studies.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Key Findings:

-

Cell Line Sensitivity:

- The compound demonstrated notable activity against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) with IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Flow cytometry assays indicated that the compound induces apoptosis in these cell lines in a dose-dependent manner .

- Mechanism of Action:

Other Biological Activities

In addition to anticancer properties, preliminary investigations into other biological activities have shown promise:

Data Summary Table

The following table summarizes the biological activity data related to this compound:

Case Studies

Several case studies highlight the therapeutic potential of oxazole derivatives similar to this compound:

- Study on Breast Cancer:

- Neuroprotective Effects:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,5-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 2,5-difluorophenylacetonitrile (precursor synthesis detailed in ) with hydroxylamine under acidic conditions, followed by carboxylation. Key factors include temperature control (60–80°C) to avoid side reactions and solvent selection (e.g., ethanol/water mixtures) to stabilize intermediates. Yield optimization requires precise stoichiometry of nitrile and hydroxylamine (1:1.2 molar ratio), as excess nitrile may lead to byproducts like imidazoles .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (exact mass calculated from principles ). Nuclear magnetic resonance (NMR) analysis is critical:

- ¹H NMR : The dihydro-oxazole ring protons appear as distinct multiplets at δ 3.8–4.5 ppm.

- ¹⁹F NMR : Two distinct fluorines on the phenyl ring show coupling patterns (J = 8–10 Hz) at δ -115 to -120 ppm .

- Purity (>95%) can be confirmed via HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound in kinase inhibition assays?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, pH). To standardize:

- Use TRK kinase inhibition protocols from , including control experiments with staurosporine as a reference inhibitor.

- Perform dose-response curves in triplicate with fresh compound stocks (DMSO concentration <1% to avoid solvent interference).

- Validate via orthogonal methods like thermal shift assays to confirm binding .

Q. How can metabolite identification be optimized for this compound in pharmacokinetic studies?

- Methodological Answer : Employ LC-MS/MS with predicted MRM transitions (e.g., m/z 245 → 173 for oxidative metabolites) . Incubate the compound with liver microsomes (human or rat) at 37°C for 60 minutes, quench with acetonitrile, and analyze phase I/II metabolites. Use isotope-labeled analogs (e.g., deuterated difluorophenyl derivatives from ) as internal standards to improve quantification accuracy.

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with TRK kinase crystal structures (PDB: 4AOJ) to model binding. Prioritize poses with hydrogen bonding to the hinge region (e.g., Glu590) and hydrophobic interactions with the difluorophenyl group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze root-mean-square deviation (RMSD) of the ligand to confirm stable binding .

Q. Analytical and Experimental Design Challenges

Q. What are the critical considerations for designing stability studies under varying pH and temperature?

- Methodological Answer :

- pH Stability : Prepare buffers (pH 1–10) and incubate the compound at 37°C for 24 hours. Monitor degradation via HPLC; acidic conditions (pH <3) may hydrolyze the oxazole ring .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typically safe for storage) .

Q. How can stereochemical integrity be maintained during synthesis of analogs with chiral centers?

Propiedades

IUPAC Name |

3-(2,5-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO3/c11-5-1-2-7(12)6(3-5)8-4-9(10(14)15)16-13-8/h1-3,9H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPMJYDOICNNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=C(C=CC(=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.